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Introduction
1-Nitropyrene (1-NP) is a potent environmental pollutant and a major nitrated polycyclic

aromatic hydrocarbon (nitro-PAH) found in diesel exhaust.[1][2] Classified as a Group 2A

carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably

carcinogenic to humans, 1-NP has garnered significant attention within the scientific

community.[1][3] Its presence in ambient air, water, and food poses a continuous health risk.[4]

This technical guide provides a comprehensive overview of the toxicological studies of 1-

nitropyrene and its metabolites, with a focus on quantitative data, experimental methodologies,

and the underlying molecular pathways of its toxicity.

Metabolic Activation and Genotoxicity
The toxicity of 1-nitropyrene is intrinsically linked to its metabolic activation into reactive

intermediates that can interact with cellular macromolecules, primarily DNA. The metabolic

pathways involve both nitroreduction and ring oxidation.

Nitroreduction of 1-NP can lead to the formation of N-hydroxy-1-aminopyrene, a reactive

intermediate that can form DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-

C8-AP). Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13

and CYP2E1, results in the formation of epoxides, such as 1-nitropyrene-4,5-oxide and 1-
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nitropyrene-9,10-oxide, which are also capable of forming DNA adducts. These DNA adducts

are considered to be a major cause of the mutagenic and carcinogenic properties of 1-NP.

The mutagenicity of 1-NP and its metabolites has been demonstrated in various in vitro

systems. In Chinese hamster ovary (CHO) cells, the mutagenicity of 1-nitropyrene metabolites,

in the absence of rat liver S9, was found to be in the descending order of 6-hydroxy-1-

nitropyrene > 1-nitropyrene 9,10-oxide > 1-nitropyrene 4,5-oxide ≈ 3-hydroxy-1-nitropyrene ≈ 8-

hydroxy-1-nitropyrene > 1-nitropyrene.

Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies of 1-

nitropyrene.

Table 1: Acute and Genetic Toxicity of 1-Nitropyrene in Rats
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Parameter
Route of
Administrat
ion

Species/Se
x

Dose
Observatio
n

Reference

Acute Toxicity Oral
Rat (Male &

Female)

Up to 5.0

g/kg

No

observable

signs of acute

toxicity or

lethality. No

histological

differences

from controls

in major

organs.

Sister

Chromatid

Exchanges

Oral Rat (Female)
0.5, 1.5, and

5.0 g/kg

Slight dose-

related

increase in

bone marrow

cells.

Fecal

Excretion
Oral Rat 5.0 g/kg

~70% of the

dose

excreted as

1-NP and

~2% as 1-

aminopyrene

(AP) within 4

days.

Urinary

Excretion
Oral Rat 5.0 g/kg

<1% of the

dose

excreted as

sulfate and

glucuronide

conjugates of

AP.
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Table 2: Inhalation Toxicity of 1-Nitropyrene in F344/N Rats (13-Week Study)

Exposure
Concentration
(mg/m³)

Sex
Pathological
Finding

Severity Reference

≥ 2 Male

Squamous

metaplasia of the

respiratory

mucosa of the

larynx

Dose-dependent

All

concentrations
Female

Squamous

metaplasia of the

respiratory

mucosa of the

larynx

Dose-dependent

Higher exposure

groups
Male & Female

Squamous

metaplasia of the

bronchial

epithelium

Not specified

≥ 8 Male & Female

Cytoplasmic

alteration of the

nasal respiratory

epithelium

Not specified

Table 3: Toxicokinetic Parameters of 1-Nitropyrene in F344/N Rats after 13-Week Inhalation

Exposure
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Exposure
Concentration
(mg/m³)

Tissue Parameter Value Reference

8 Lungs
Elimination half-

life
~1 hour

50 Lungs
Elimination half-

life
~6 hours

50 Plasma
Elimination half-

life
~1 hour

Table 4: Genotoxicity of 1-Nitropyrene in Mammalian Cells

Cell Line Endpoint
1-NP
Concentration

Observation Reference

Human

teratocarcinoma

(PA1), Mouse

Sertoli (TM4),

Rat hepatoma

(RL12), Chinese

hamster ovary

(CHO-K1)

Inhibition of DNA

synthesis and

cytotoxicity

10-20 µg/ml
Significant

effects observed.

Human lung

epithelial cells

(A549)

Reactive Oxygen

Species (ROS)

generation and

8-OH-dG

formation

Up to 250 µM

1-NP induced

ROS and 8-OH-

dG, but repair

enzymes

prevented a

significant

increase in DNA

damage below

250 µM.

Experimental Protocols
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Inhalation Toxicity Study in Rats
A representative protocol for a 13-week nose-only inhalation study in F344/N rats is described

below, based on the NTP technical report.

Animal Model: Male and female 7-week-old F344/N rats.

Test Compound Preparation: 1-Nitropyrene aerosol is generated to achieve target exposure

concentrations.

Exposure Regimen: Rats are exposed to 0, 0.5, 2, 8, 20, or 50 mg/m³ of 1-nitropyrene

aerosol for 6 hours per day, 5 days per week, for 13 weeks.

Endpoint Evaluation: At the end of the 13-week exposure period, rats are evaluated for:

Histopathology: Microscopic examination of various tissues, with a focus on the respiratory

tract (larynx, bronchial epithelium, nasal respiratory epithelium).

Clinical Pathology: Hematology and clinical chemistry parameters.

Reproductive System Effects: Sperm motility and vaginal cytology.

Toxicokinetic Analysis: In a supplemental study, male F344/N rats are exposed to 1-

nitropyrene for 13 weeks, and lung and plasma concentrations of 1-nitropyrene are

measured at various time points to determine elimination half-life and lung burden.

In Vitro Genotoxicity Assay (Mammalian Cells)
The following is a generalized protocol for assessing the genotoxicity of 1-nitropyrene in

cultured mammalian cells.

Cell Lines: Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), and

Chinese hamster ovary (CHO-K1) cells are commonly used.

Test Compound Preparation: 1-Nitropyrene is dissolved in a suitable solvent, such as

dimethyl sulfoxide (DMSO), to prepare stock solutions.
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Treatment: Cells are exposed to a range of 1-nitropyrene concentrations (e.g., 10-20 µg/ml)

for a specified duration.

Endpoint Analysis:

Cytotoxicity and DNA Synthesis Inhibition: Cell viability is assessed using methods like the

MTT assay, and DNA synthesis is measured by incorporating radiolabeled thymidine.

Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of

bromodeoxyuridine (BrdU), and metaphase chromosomes are analyzed for the frequency

of SCEs.

Gene Mutation: The mutagenicity at specific gene loci, such as the hprt locus in CHO

cells, is determined.

Signaling Pathways in 1-Nitropyrene Toxicity
1-Nitropyrene exerts its toxic effects through the modulation of several key signaling pathways.

Oxidative Stress and DNA Damage
1-Nitropyrene and its metabolites can induce the generation of reactive oxygen species (ROS),

leading to oxidative stress. This oxidative stress can cause damage to cellular components,

including DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-

OH-dG). The metabolic activation of 1-NP, particularly the nitroreduction pathway, is a

significant source of ROS.

1-Nitropyrene Metabolic Activation Reactive Metabolites ROS Generation Oxidative Stress DNA Damage (8-OH-dG) Carcinogenesis

Click to download full resolution via product page

Oxidative Stress Pathway of 1-Nitropyrene

p53-Dependent Apoptosis
Genotoxic stress induced by 1-nitropyrene can activate the p53 signaling pathway, leading to

apoptosis. 1-NP has been shown to induce p53 phosphorylation and nuclear accumulation.
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This, in turn, triggers the release of cytochrome c from the mitochondria, leading to the

activation of caspase-9 and caspase-3. Activated caspase-3 then cleaves poly (ADP-ribose)

polymerase-1 (PARP-1), a key event in the execution of apoptosis.

1-Nitropyrene
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p53-Dependent Apoptosis Pathway

Hippo-Yap Pathway and Cancer Metastasis
Recent studies have implicated the Hippo-Yap pathway in 1-nitropyrene-induced lung cancer

metastasis. 1-NP can inactivate the core kinases of the Hippo pathway (MST1/2 and LATS1/2),

leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator

Yes-associated protein (YAP). In the nucleus, YAP interacts with TEAD transcription factors to

upregulate the expression of genes involved in endothelial cell adhesion, such as E-selectin,

thereby promoting cancer metastasis.
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Hippo-Yap Pathway in Metastasis
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Conclusion
1-Nitropyrene is a significant environmental toxicant with well-documented mutagenic and

carcinogenic properties. Its toxicity is mediated through metabolic activation to reactive species

that form DNA adducts and induce oxidative stress. The activation of signaling pathways such

as the p53-dependent apoptotic pathway and the Hippo-Yap metastasis pathway further

contributes to its adverse health effects. A thorough understanding of the toxicological profile of

1-nitropyrene and its metabolites is crucial for risk assessment and the development of

strategies to mitigate its impact on human health. This guide provides a foundational resource

for professionals engaged in research and development in toxicology and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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